molecular formula C12H9BrOS B496676 (5-Bromo-2-thienyl)(4-methylphenyl)methanone CAS No. 56824-70-5

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

Cat. No. B496676
CAS RN: 56824-70-5
M. Wt: 281.17g/mol
InChI Key: WGUQOSHVWCWTMK-UHFFFAOYSA-N
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Description

“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C12H9BrOS . Its average mass is 281.168 Da and its monoisotopic mass is 279.955750 Da .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-thienyl)(4-methylphenyl)methanone” consists of a bromothiophene ring and a methylphenyl ring connected by a carbonyl group . The exact structure can be represented by the InChI string: InChI=1S/C12H9BrOS/c1-8-2-4-9 (5-3-8)12 (14)10-6-7-11 (13)15-10/h2-7H,1H3 .


Physical And Chemical Properties Analysis

“(5-Bromo-2-thienyl)(4-methylphenyl)methanone” has a density of 1.5±0.1 g/cm3 and a boiling point of 392.3±32.0 °C at 760 mmHg . The compound is characterized by a topological polar surface area of 45.3 Ų and a XLogP3-AA value of 4.7 , indicating its lipophilicity.

properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQOSHVWCWTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

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